uridine diphosphate glucuronic acid

Drug Metabolism Enzyme Kinetics Glucuronidation

Researchers face isoform-dependent kinetic variability in glucuronidation assays-UGT1A Km values span 52-1256 µM for UDPGA, and sub-saturating co-substrate levels yield false-negative reaction phenotyping. • Supplied at ≥98% purity to enable isoform-saturating concentrations for accurate intrinsic clearance (CLᵢₙₜ) determination. • Exclusive UGT co-substrate: UDP-glucose, UDP-galactose, and other nucleotide sugars cannot substitute; UGT2B7-mediated reactions require UDPGA specifically. • Dual-saturation requirement validated-ER membrane transporter SLC35B1 and UGT active site must both be saturated; knockdown reduces activity 50-60%. • Stable powder at -20°C; ships ambient with verified transporter-compatible solubility.

Molecular Formula C15H22N2O18P2
Molecular Weight 580.28 g/mol
Cat. No. B8779343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameuridine diphosphate glucuronic acid
Molecular FormulaC15H22N2O18P2
Molecular Weight580.28 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O
InChIInChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)
InChIKeyHDYANYHVCAPMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDPGA: Research Profile & Procurement


Uridine diphosphate glucuronic acid (UDPGA; CAS 2616-64-0), also designated UDP-glucuronic acid or UDP-GlcA, is a nucleoside diphosphate sugar classified as a pyrimidine nucleotide sugar . It is the activated donor substrate for glucuronic acid in Phase II glucuronidation reactions, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily, and serves as an essential biosynthetic precursor for glycosaminoglycans (e.g., hyaluronan, chondroitin sulfate), plant cell wall polysaccharides, and the formation of glucuronide conjugates for xenobiotic detoxification [1]. UDPGA is synthesized endogenously from UDP-glucose via UDP-glucose 6-dehydrogenase (UGDH) in a NAD⁺-dependent oxidation reaction .

Why Generic Nucleotide Sugars Fail for UDPGA


In-class nucleotide sugars cannot be simply interchanged for UDPGA in research or industrial applications. UDPGA is the exclusive co-substrate for the UGT superfamily; other UDP-sugars such as UDP-glucose or UDP-galactose are not accepted by UGT enzymes and do not support glucuronidation [1]. Furthermore, UGT isoforms exhibit widely divergent apparent Kₘ values for UDPGA—ranging from 52 µM to 1256 µM across the UGT1A subfamily alone—meaning that even when UDPGA is used, isoform-specific kinetic parameters must be rigorously considered for accurate in vitro-to-in vivo extrapolation [2]. Additionally, UDPGA is subject to competitive inhibition by structurally similar nucleotide sugars (e.g., UDP-xylose, Ki = 17.1 µM against UGDH), which can confound metabolic flux measurements if not properly controlled [3]. Finally, UDPGA requires specific carrier-mediated transport systems (e.g., SLC35B1) for delivery to ER-luminal UGT active sites, a feature not shared by all nucleotide sugars [4]. These factors collectively preclude generic substitution.

Quantitative Evidence for UDPGA Selection


UGT1A Isoform-Specific UDPGA Affinity

When selecting UDPGA for in vitro glucuronidation assays, the choice of UGT isoform dramatically alters the required co-substrate concentration due to large isoform-specific differences in UDPGA affinity. A systematic kinetic analysis of eight recombinant human UGT1A isoforms under identical assay conditions revealed that the apparent Kₘ for UDPGA varies from 52 µM for UGT1A6 to 1256 µM for UGT1A8—a 24-fold difference within the same subfamily [1]. This means that an assay optimized for UGT1A6 (using ~200 µM UDPGA) would operate at sub-saturating co-substrate levels for UGT1A8, leading to substantial underestimation of intrinsic clearance.

Drug Metabolism Enzyme Kinetics Glucuronidation In Vitro Assay Optimization

SLC35B1-Mediated ER Uptake of UDPGA

UDPGA requires active carrier-mediated transport across the ER membrane to access the luminal active site of UGT enzymes. Among nucleotide sugar transporters, SLC35B1 mRNA is expressed at levels 15-fold and 37-fold higher than SLC35B4 and SLC35D1, respectively, in human liver, and its knockdown significantly impairs UGT activity [1]. In HEK293 cells stably expressing UGT1A1, siRNA-mediated knockdown of SLC35B1 reduced 4-methylumbelliferone glucuronidation activity by approximately 50–60% compared to control, confirming that UDPGA transport is rate-limiting for glucuronidation capacity [1]. In contrast, knockdown of SLC35E3 showed no effect in HepaRG cells, establishing SLC35B1 as the predominant UDPGA transporter in human hepatocytes [1]. This transporter dependence is not observed for all nucleotide sugars and represents a unique rate-limiting step in UDPGA utilization.

Transporter Biology UGT Latency ER Membrane Transport In Vitro Metabolic Clearance

Exclusive Co-Substrate Requirement of UGT2B7

In human liver microsomes, the glucuronidation of the NSAID diclofenac (a canonical UGT2B7 substrate) occurs exclusively with UDPGA as the sugar donor; neither UDP-glucose nor UDP-galactose supports detectable conjugate formation [1]. This absolute selectivity contrasts with other aglycones (e.g., certain endothelin receptor antagonists) that can accept multiple UDP-sugars, albeit with pH-dependent kinetics and competition [1]. The exclusivity of UDPGA for UGT2B7-mediated reactions is critical for drug metabolism studies, as substitution with alternative UDP-sugars would yield false-negative results for UGT2B7 activity.

Substrate Specificity UGT Isoform Selectivity Drug Metabolism In Vitro Glucuronidation

Cross-Inhibition of UDP-Glucose Dehydrogenase

UDPGA participates in feedback regulation of its own biosynthesis via competitive inhibition of UDP-glucose dehydrogenase (UGDH), the enzyme that converts UDP-glucose to UDPGA. Kinetic studies with purified sugarcane UGDH demonstrate that UDPGA acts as a competitive inhibitor with respect to UDP-glucose, exhibiting a Kᵢ of 292 µM [1]. This inhibition constant is 17-fold higher (weaker) than that of UDP-xylose (Kᵢ = 17.1 µM), indicating that UDP-xylose is a far more potent feedback inhibitor of UGDH than the pathway product UDPGA itself [1]. This differential potency has implications for metabolic engineering strategies aiming to enhance UDPGA production: UDP-xylose accumulation, not UDPGA accumulation, poses the greater risk of pathway inhibition.

Metabolic Flux Enzyme Inhibition Nucleotide Sugar Homeostasis In Vitro Metabolism

Thermal Stabilization of LH3 by UDPGA

In differential scanning fluorimetry (DSF) assays evaluating the thermal stabilization of the glycosyltransferase LH3/PLOD3, UDP-glucuronic acid produces only a mild stabilization effect (melting temperature shift) compared to the prominent stabilization achieved by the biological donor substrates UDP-galactose and UDP-glucose [1]. The DSF melting curves show that UDP-galactose and UDP-glucose induce a large positive shift in thermal stability, whereas UDPGA and UDP-xylose produce a much smaller, comparable shift [1]. This difference in binding thermodynamics reflects the fact that UDPGA is not the native donor substrate for LH3-mediated glycosylation but can still occupy the nucleotide-binding pocket with lower affinity.

Glycosyltransferase Protein Stability Structural Biology DSF Assay

Scalable Enzymatic Synthesis of UDPGA

The limited commercial availability and high cost of UDPGA have historically hindered large-scale glycan synthesis. A one-pot three-enzyme approach using UDP-sugar pyrophosphorylases (AtUSP or BiUSP) combined with monosaccharide-1-phosphate kinases achieves the synthesis of hundreds of milligrams of UDPGA and UDP-galacturonic acid (UDP-GalA) in a single reaction [1]. Both AtUSP (from Arabidopsis thaliana) and BiUSP (from Bifidobacterium infantis) exhibit significant pyrophosphorylation activity toward glucuronic acid-1-phosphate, with AtUSP also showing comparable activity toward galacturonic acid-1-phosphate [1]. This enzymatic route provides a scalable, cost-effective alternative to traditional chemical synthesis or low-yield extraction, directly addressing procurement bottlenecks for research requiring gram-scale UDPGA.

Biocatalysis Nucleotide Sugar Synthesis Process Chemistry Large-Scale Production

Validated Applications for UDPGA


Drug Metabolism and UGT Reaction Phenotyping

For accurate determination of intrinsic clearance (CLᵢₙₜ) and UGT isoform reaction phenotyping, UDPGA must be supplied at isoform-saturating concentrations. As demonstrated in Section 3, the Kₘ for UDPGA varies 24-fold across UGT1A isoforms (52–1256 µM) [6]. Researchers should titrate UDPGA concentrations for each isoform rather than using a fixed concentration (e.g., 2–5 mM), as sub-saturating co-substrate levels will produce artificially low activity and misrepresent isoform contributions. Additionally, the exclusive dependence of UGT2B7-mediated diclofenac glucuronidation on UDPGA [5] means that UDPGA is the only valid co-substrate for UGT2B7 phenotyping assays; alternative UDP-sugars will yield false-negative results.

ER Membrane Transport in Glucuronidation Assays

When using intact microsomes, permeabilized cells, or hepatocyte models for glucuronidation studies, UDPGA must be present at concentrations sufficient to saturate both the ER membrane transporter SLC35B1 and the UGT active site. The finding that SLC35B1 knockdown reduces UGT activity by 50–60% [6] indicates that transporter capacity can be rate-limiting. Assay conditions should include verification that UDPGA transport is not limiting, particularly when comparing activity across different cell lines or microsomal preparations with varying SLC35B1 expression. This dual-saturation requirement does not apply to cytosolic glycosyltransferases, making UDPGA-based UGT assays uniquely sensitive to membrane integrity and transporter function.

Metabolic Engineering of Nucleotide Sugar Synthesis

For bioproduction of UDPGA via enzymatic cascades (e.g., UGDH-based oxidation of UDP-glucose), the differential feedback inhibition potency of UDPGA (Kᵢ = 292 µM) versus UDP-xylose (Kᵢ = 17.1 µM) [6] informs process design. UDPGA accumulation is less likely to inhibit UGDH activity than UDP-xylose accumulation, meaning that in situ product removal strategies may not be required for moderate-yield UDPGA synthesis. Furthermore, the one-pot three-enzyme system [5] demonstrates that hundred-milligram quantities of UDPGA can be produced enzymatically, providing a scalable alternative to commercial purchase for high-volume applications.

LC-MS/MS Quantification of Nucleotide Sugars

Validated LC-MS/MS methods for simultaneous quantification of UDPGA alongside other UDP-sugars (UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine) in plasma and urine have achieved lower limits of quantification ≤0.2 ng/mL and limits of detection of 10–30 pg/mL with a 13-minute run time [6]. These methods enable high-throughput assessment of UDP-sugar profiles in clinical specimens and metabolic studies. For method developers, UDPGA requires specific MRM transitions and careful optimization of chromatographic conditions to separate it from co-eluting UDP-hexoses due to its carboxylic acid moiety, which alters its retention on HILIC and reversed-phase columns.

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